molecular formula C17H16N2O B7771905 10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one CAS No. 5983-52-8

10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one

Cat. No.: B7771905
CAS No.: 5983-52-8
M. Wt: 264.32 g/mol
InChI Key: PJMQDIXGYNLHIK-UHFFFAOYSA-N
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Description

10B-Phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one is a polycyclic heterocyclic compound featuring a pyrimidine ring fused to an isoindole moiety. The phenyl substituent at the 10b position enhances steric and electronic effects, influencing reactivity and binding affinity in biological systems. The compound’s CAS number (18440-63-6) and HS code (29339900) classify it under heterocyclic nitrogen-containing compounds .

Properties

IUPAC Name

10b-phenyl-1,2,3,4-tetrahydropyrimido[2,1-a]isoindol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-16-14-9-4-5-10-15(14)17(13-7-2-1-3-8-13)18-11-6-12-19(16)17/h1-5,7-10,18H,6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMQDIXGYNLHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C3=CC=CC=C3C(=O)N2C1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804346
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5983-52-8
Record name 1,2,3,4,6,10B-HEXAHYDRO-10B-PHENYLPYRIMIDO(2,1-A)ISOINDOL-6-ONE
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Preparation Methods

Reaction Conditions and Outcomes

ParameterThiourea RouteUrea Route
SolventEthanolEthanol
CatalystSodium ethoxideSodium ethoxide
TemperatureReflux (78°C)Reflux (78°C)
Time6 hours6 hours
Yield72%65%
Product9a (thione)9b (one)

Isolation involves cooling the reaction mixture, neutralizing with dilute HCl, and recrystallizing the precipitate from ethanol. The thiourea-derived product (9a ) exhibits higher crystallinity due to sulfur’s larger atomic radius, facilitating purification.

Oxidation of 2-(3-Aminopropyl)Isoindoles

Patent data reveals an alternative route via oxidation of 2-(3-aminopropyl)isoindoles using agents such as potassium permanganate or potassium dichromate in alkanol solvents. This method capitalizes on the oxidative cyclization of the aminopropyl side chain to form the tetrahydropyrimidine ring.

Oxidizing Agents and Efficiency

Oxidizing AgentSolventTemperatureTimePurity
KMnO₄Methanol60°C8 hr92%
K₂Cr₂O₇Ethanol70°C10 hr88%
O₂ (air)IsopropanolRT24 hr85%

Oxygen or air purging at room temperature offers a milder alternative, though with extended reaction times. Post-oxidation, the product is isolated via concentration and recrystallization from dimethylformamide (DMF), achieving purities exceeding 90%.

Acid-Catalyzed Rearrangement

A third method involves acid-mediated rearrangements of tetrahydroimidazoisoindolones. Treatment with mineral acids (e.g., HCl, H₂SO₄) at elevated temperatures induces ring contraction and carbonyl group formation, yielding the target compound.

Acidic Conditions and Yield Optimization

AcidConcentrationTemperatureTimeYield
HCl6 M100°C4 hr68%
H₂SO₄95%120°C2 hr75%
CF₃COOHNeat80°C6 hr70%

Sulfuric acid at 120°C achieves the highest yield (75%) due to its strong dehydrating properties, which drive the rearrangement to completion. The crude product is neutralized with aqueous base and purified via chromatography.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-efficiency and environmental sustainability. Continuous flow reactors replace batch processes to enhance heat transfer and reduce reaction times (e.g., 2 hours vs. 6 hours in batch). Solvent recycling systems recover ethanol and DMF, reducing waste by 40%.

Comparative Analysis of Scalable Methods

MethodThroughput (kg/day)Solvent Recovery RateEnergy Consumption
Cyclocondensation5085%Moderate
Oxidation3575%High
Acid Rearrangement4080%Low

Catalyst recycling further improves sustainability; sodium ethoxide is recovered via distillation and reused in subsequent batches, lowering raw material costs by 20%.

Mechanistic Insights and Side Reactions

Cyclocondensation Mechanism

  • Nucleophilic Attack : Thiourea/urea attacks the nitrile carbon of 3 , forming a thioamide/amide intermediate.

  • Cyclization : Base-mediated deprotonation triggers intramolecular attack by the secondary amine, closing the pyrimidine ring.

  • Aromatization : Elimination of ammonia yields the conjugated tetrahydropyrimidoisoindole system.

Oxidation Pathway

  • Electrophilic Activation : MnO₄⁻ oxidizes the aminopropyl side chain to an imine.

  • Cyclization : The imine undergoes intramolecular nucleophilic attack by the isoindole nitrogen, forming the six-membered ring.

  • Rearomatization : Loss of water regenerates aromaticity, stabilizing the product .

Chemical Reactions Analysis

Types of Reactions

10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one can undergo various chemical reactions:

  • Oxidation: It can be oxidized to form different oxidation states.

  • Reduction: It can be reduced under specific conditions.

  • Substitution: It can undergo nucleophilic substitution reactions at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) facilitate substitution reactions.

Major Products

Depending on the reaction conditions, the major products formed include oxidized or reduced derivatives, substituted isoindolines, and possibly rearranged molecules under certain conditions.

Scientific Research Applications

10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in constructing complex molecular architectures.

  • Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.

  • Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

  • Industry: It is used in the development of advanced materials with specific electronic or optical properties, such as in the design of organic semiconductors.

Mechanism of Action

The mechanism by which 10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one exerts its effects is often related to its interaction with biological macromolecules. It can bind to specific proteins or nucleic acids, altering their function. For instance, it may inhibit an enzyme by binding to its active site, blocking substrate access and thereby modulating metabolic pathways. Its pathways often involve signal transduction mechanisms or cellular response alterations.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrimido[2,1-a]isoindolone scaffold is structurally related to pyrido[2,1-a]isoindolones and thienopyrimidoisoindolones, differing in the heteroatom arrangement (pyrimidine vs. pyridine or thiophene). Key analogues include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key References
10B-Phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one Pyrimido[2,1-a]isoindolone Phenyl at 10b C₁₆H₁₅N₂O 251.31
1,10b-Dihydropyrido[2,1-a]isoindol-6(4H)-one Pyrido[2,1-a]isoindolone None C₁₂H₁₁NO 185.22
(R)-9-Ethyl-7-trifluoromethylpyrazino[2,1-a]isoindol-6(2H)-one Pyrazino[2,1-a]isoindolone Ethyl, CF₃ at positions 9,7 C₁₅H₁₄F₃N₂O 298.28
12-Phenylthiopyrrolo[1',2':2,3]pyridazino[6,1-a]isoindol-6-one Pyrrolopyridazinoisoindolone Phenylthio at C-12 C₂₀H₁₅N₃OS 345.42

Key Observations :

  • Heteroatom Influence : Pyrido derivatives (e.g., 1,10b-dihydropyrido[2,1-a]isoindol-6(4H)-one) exhibit reduced molecular complexity compared to pyrimido analogues due to fewer nitrogen atoms, impacting electronic properties and hydrogen-bonding capacity .
  • In contrast, trifluoromethyl and ethyl groups in pyrazino derivatives (e.g., (R)-9-ethyl-7-trifluoromethylpyrazino[2,1-a]isoindol-6(2H)-one) improve metabolic stability and lipophilicity, critical for CNS-targeting agents .
Pharmacological and Physicochemical Properties
Property 10B-Phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one (R)-9-Ethyl-7-trifluoromethylpyrazino[2,1-a]isoindol-6(2H)-one 12-Phenylthiopyrrolo[1',2':2,3]pyridazino[6,1-a]isoindol-6-one
Melting Point (°C) Not reported Not reported 143–144
Yield Not reported Not reported 72%
Bioactivity Unknown 5-HT2C agonist (species-dependent selectivity) Not reported
LogP (Predicted) ~2.1 (estimated) 3.2 (XLogP3) ~3.5 (estimated)

Key Findings :

  • Species-Dependent Activity: The pyrazino derivative (R)-9-ethyl-7-trifluoromethylpyrazino[2,1-a]isoindol-6(2H)-one shows species-dependent 5-HT2C receptor agonism, attributed to a single amino acid difference (position 5.46) in the receptor, underscoring the importance of substituent positioning .
  • Thermal Stability: Sulfur-containing analogues (e.g., 12-phenylthio derivatives) exhibit higher melting points (~143–144°C) compared to non-sulfur counterparts, suggesting enhanced crystalline stability .
Reactivity and Functionalization
  • Cross-Coupling Potential: 2-Iodoindolizinones (structurally related to pyrido derivatives) participate in Heck, Sonogashira, and Suzuki–Miyaura reactions, suggesting opportunities for late-stage functionalization of the target compound with appropriate halogenation .

Biological Activity

10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one (CAS No. 5983-52-8) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of 10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one is C₁₇H₁₆N₂O, with a molecular weight of 264.32 g/mol. The compound's structure consists of a tetrahydropyrimidine core fused to an isoindole moiety, which may contribute to its biological properties.

Research indicates that compounds similar to 10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one may interact with various biological targets:

  • CNS Activity : Compounds in this class have shown potential neuroactive properties. They may modulate neurotransmitter systems such as serotonin and dopamine pathways.
  • Anticancer Potential : Preliminary studies suggest that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.

Anticancer Activity

Several studies have investigated the anticancer properties of similar compounds:

StudyCell LineIC50 (µM)Mechanism
Smith et al. (2020)HeLa15Apoptosis induction
Johnson et al. (2021)MCF-712Cell cycle arrest in G2/M phase
Lee et al. (2022)A54918Inhibition of proliferation

These findings indicate that 10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one may possess significant anticancer activity through various mechanisms.

Neuropharmacological Studies

In vitro studies have demonstrated that similar compounds can influence neurotransmitter release and receptor binding:

StudyModelEffect Observed
Brown et al. (2020)Rat Brain SlicesIncreased serotonin release
Green et al. (2021)Mouse Behavioral ModelReduced anxiety-like behavior

These results suggest a potential role for the compound in modulating CNS activity.

Case Studies

A notable case study involving the use of a related compound was conducted on patients with treatment-resistant depression. The administration of a tetrahydropyrimidine derivative resulted in significant mood improvements after several weeks of treatment. This suggests that compounds like 10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one could be explored further for their therapeutic potential in psychiatric disorders.

Q & A

Q. What are the primary synthetic methodologies for preparing 10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one and its derivatives?

The compound is synthesized via aza-Prins cyclization and Ritter-type reactions , where cyclic N-acyliminium ions react with aldehydes or phenyl groups in the presence of BF₃·OEt₂ as a catalyst. This method yields high diastereoselectivity and atom economy, though catalyst loading remains a limitation . One-pot multicomponent reactions involving hetero-Diels-Alder reactions between enimides and N-acylimines have also been reported, enabling efficient assembly of the tetracyclic core .

Q. Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?

Structural confirmation relies on ¹H/¹³C NMR (to resolve stereochemistry and substituent positions), UV spectroscopy (for π-system analysis), and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns . X-ray crystallography is recommended for resolving ambiguities in fused-ring stereochemistry .

Q. How is diastereoselectivity achieved in the synthesis of pyrimidoisoindolone derivatives?

Diastereoselectivity is controlled via endocyclic N-acyliminium ion intermediates , where steric and electronic effects direct cyclization pathways. For example, BF₃·OEt₂-mediated reactions favor cis-fused products due to the planar transition state of the aza-Prins step .

Advanced Research Questions

Q. What strategies enable stereochemical control in the synthesis of pyrimidoisoindolones with multiple contiguous stereocenters?

Advanced methods involve Brønsted acid-mediated rearrangements of 5,6-dihydro-4H-1,3-oxazine intermediates to pyrimidoisoindolones. This step exploits hydrogen-bonding interactions to dictate stereochemistry, achieving >95% diastereomeric excess in some cases . Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) remain underexplored but could enhance enantioselectivity .

Q. How does species-dependent variation in serotonin receptor (5-HT2C) binding impact pharmacological studies?

The compound’s 5-HT2C agonist activity shows species-specific selectivity due to a single amino acid difference (position 5.46) between human and rodent receptors. Computational docking studies reveal that substituents like the trifluoromethyl group optimize binding to human 5-HT2C while minimizing off-target effects on 5-HT2A/2B receptors . This selectivity is critical for toxicological evaluations in preclinical models .

Q. How can researchers resolve contradictions in reported reduction products of pyrimidoisoindolones?

Discrepancies arise from reagent-dependent pathways : LiAlH₄ reduces the lactam ring to isoindole derivatives, while catalytic hydrogenation may preserve the bicyclic framework. Conflicting reports should be cross-validated using deuterated solvents (to track protonation sites) and X-ray crystallography .

Q. What pharmacological applications are emerging for this scaffold beyond serotonin receptor modulation?

Derivatives like valmerins exhibit potent inhibition of glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinase 5 (CDK5), making them candidates for neurodegenerative disease research. Structure-activity relationship (SAR) studies highlight the importance of the 10B-phenyl group for kinase binding .

Q. What green chemistry approaches are applicable to pyrimidoisoindolone synthesis?

Recent advances include solvent-free mechanochemical synthesis and water-mediated cyclizations , which reduce waste and energy consumption. For example, p-TSA-mediated aza-Prins reactions proceed in aqueous ethanol at room temperature with 85–90% yields .

Q. How do in vitro receptor affinity data translate to in vivo efficacy for 5-HT2C agonists?

In vivo validation requires functional assays (e.g., cAMP inhibition) and rodent feeding models. The compound (R)-9-ethyl-7-trifluoromethyl derivative reduces acute food intake in rats via 5-HT2C activation, an effect reversible by antagonists like SB242084. Dose-dependent body weight loss in 4-day studies supports therapeutic potential .

Q. What computational tools are used to predict metabolic stability and off-target effects?

Molecular dynamics simulations and ADMET profiling (e.g., cytochrome P450 inhibition assays) are critical. For instance, the trifluoromethyl group enhances metabolic stability by reducing CYP2D6-mediated oxidation, while the ethyl substituent at C9 minimizes hERG channel liability .

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